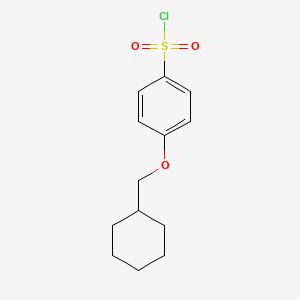

4-(Cyclohexylmethoxy)benzene-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclohexylmethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO3S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNKJQNZDJMFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclohexylmethoxy Benzene 1 Sulfonyl Chloride

Established Synthetic Routes and Precursors

The primary and most direct route to 4-(Cyclohexylmethoxy)benzene-1-sulfonyl chloride involves the chlorosulfonation of its precursor, (cyclohexylmethoxy)benzene. This reaction is a classic example of electrophilic aromatic substitution, where the bulky and electron-donating cyclohexylmethoxy group directs the incoming chlorosulfonyl group primarily to the para position.

Preparation via Chlorosulfonation of (Cyclohexylmethoxy)benzene

The synthesis of this compound is most commonly achieved through the direct chlorosulfonation of (cyclohexylmethoxy)benzene. This reaction utilizes chlorosulfonic acid (ClSO₃H) as the sulfonating agent. The mechanism involves the generation of the highly electrophilic sulfur trioxide (SO₃) or a related electrophilic species, which then attacks the electron-rich benzene (B151609) ring. The cyclohexylmethoxy group, being an ortho-, para-director, sterically and electronically favors the substitution at the 4-position.

C₆H₅OCH₂C₆H₁₁ + 2 ClSO₃H → 4-(ClSO₂)C₆H₄OCH₂C₆H₁₁ + H₂SO₄ + HCl

It is important to note that two equivalents of chlorosulfonic acid are typically required. The first equivalent acts as the sulfonating agent, while the second converts the initially formed sulfonic acid into the desired sulfonyl chloride echemi.com.

The precursor, (cyclohexylmethoxy)benzene, can be synthesized via a Williamson ether synthesis, reacting a salt of phenol (B47542) with cyclohexylmethyl halide, or through the acid-catalyzed alkylation of benzene with cyclohexene to form cyclohexylbenzene, which can then be further functionalized.

Alternative Synthetic Pathways

While direct chlorosulfonation is the most straightforward method, other synthetic strategies can be envisaged, often involving multiple steps.

One such alternative is a Sandmeyer-type reaction. This would begin with 4-(cyclohexylmethoxy)aniline. Diazotization of the aniline (B41778) with a nitrite (B80452) source in the presence of a mineral acid would generate a diazonium salt. Subsequent reaction of the diazonium salt with sulfur dioxide in the presence of a copper catalyst would yield the target sulfonyl chloride nih.govgoogle.com. This method is particularly useful for substrates that may not be stable under the harsh conditions of direct chlorosulfonation.

Another potential route involves the oxidative chlorination of a corresponding thiol or other sulfur-containing precursor. For instance, 4-(cyclohexylmethoxy)thiophenol could be oxidized in the presence of a chlorine source to form the sulfonyl chloride. Modern methods for this transformation can utilize reagents like N-chlorosuccinimide (NCS) for a milder approach nih.gov.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency and yield of the synthesis of this compound, particularly via chlorosulfonation, are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and stoichiometry is crucial for maximizing the yield and minimizing the formation of byproducts.

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly influence the outcome of the chlorosulfonation reaction. Often, the reaction is performed neat, using an excess of chlorosulfonic acid as both the reagent and the solvent. However, for substrates that may be sensitive or to improve selectivity, an inert solvent can be employed.

Halogenated hydrocarbons, such as dichloromethane (B109758), chloroform, or 1,2-dichloroethane (B1671644), are commonly used as solvents in chlorosulfonation reactions. These solvents are generally unreactive towards the strong electrophiles present and can help to control the reaction temperature and improve the homogeneity of the reaction mixture. The use of a solvent can also facilitate the work-up procedure by allowing for easier separation of the product from the reaction medium. In some cases, ionic liquids have been explored as solvents for sulfonation reactions, offering potential advantages in terms of product separation and catalyst recycling google.com.

| Solvent | Polarity | Boiling Point (°C) | General Applicability in Chlorosulfonation |

| None (Neat) | - | - | Common for robust substrates, excess reagent acts as solvent. |

| Dichloromethane | Medium | 39.6 | Good for temperature control and solubility of organic substrates. |

| 1,2-Dichloroethane | Medium | 83.5 | Higher boiling point allows for a wider temperature range. |

| Carbon Tetrachloride | Non-polar | 76.7 | Historically used, but less common now due to toxicity. |

| Ionic Liquids | High | Variable | Can act as both solvent and catalyst, may improve selectivity. |

Temperature and Stoichiometric Control

Temperature is a critical parameter in the chlorosulfonation of aromatic compounds. The reaction is typically highly exothermic, and careful temperature control is necessary to prevent the formation of side products, such as diaryl sulfones google.com. The reaction is often initiated at a low temperature (e.g., 0-5 °C) with the slow addition of the chlorosulfonating agent. After the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure complete reaction.

The stoichiometry of the reagents is also crucial. As mentioned, at least two equivalents of chlorosulfonic acid are generally required for the conversion of an aromatic compound to its corresponding sulfonyl chloride. Using a larger excess of chlorosulfonic acid can sometimes improve the reaction rate and yield, but it also increases the harshness of the reaction conditions and the difficulty of the work-up.

| Parameter | Condition | Rationale |

| Initial Temperature | 0-10 °C | To control the initial exotherm and minimize side reactions. |

| Reaction Temperature | 20-60 °C | To drive the reaction to completion after the initial addition. |

| Stoichiometry (ClSO₃H:Substrate) | 2:1 to 5:1 | To ensure complete conversion to the sulfonyl chloride. |

Catalyst Utilization in Synthetic Procedures

While the chlorosulfonation of activated aromatic rings like (cyclohexylmethoxy)benzene often proceeds readily without a catalyst, certain catalysts can be employed to enhance the reaction rate or selectivity. For less reactive substrates, Lewis acids are sometimes used, although this can also increase the likelihood of side reactions.

In some patented procedures for the synthesis of substituted aryl sulfonyl chlorides, the addition of salts such as sodium chloride has been shown to improve the yield and selectivity of the desired product google.com. The exact role of these salt additives is not always clear but may involve influencing the aggregation state of the sulfonating agent or acting as a co-catalyst. For alternative synthetic routes, such as the Sandmeyer reaction, a copper salt (e.g., copper(I) chloride or copper(II) chloride) is an essential catalyst for the conversion of the diazonium salt to the sulfonyl chloride google.com.

| Reaction Type | Catalyst | Purpose |

| Direct Chlorosulfonation | None / NaCl | Often proceeds without a catalyst; salts may improve yield. |

| Sandmeyer Reaction | CuCl or CuCl₂ | Essential for the conversion of the diazonium salt. |

Novel Synthetic Strategies for this compound

Recent advancements in chemical synthesis have paved the way for innovative approaches to the preparation of sulfonyl chlorides, moving beyond traditional methods that often involve harsh reagents and generate significant waste. These novel strategies prioritize sustainability, efficiency, and safety.

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. uniroma1.itjocpr.commdpi.com The application of these principles to the synthesis of this compound could involve several key modifications to traditional synthetic routes.

One of the primary goals of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. jocpr.com Traditional methods for the synthesis of sulfonyl chlorides often employ chlorinated solvents. A greener approach would utilize safer solvents such as water or bio-based solvents. jocpr.comrsc.org For instance, the oxyhalogenation of a corresponding thiol or disulfide precursor to this compound could potentially be carried out in an aqueous medium. rsc.org

Another key aspect of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. mdpi.com Catalytic methods can enable reactions to proceed under milder conditions and with higher atom economy. For the synthesis of this compound, the development of a catalytic system for the direct chlorosulfonylation of 4-(cyclohexylmethoxy)benzene would be a significant advancement.

The table below outlines a hypothetical comparison between a traditional and a green chemistry approach for the synthesis of this compound.

| Feature | Traditional Approach | Green Chemistry Approach |

| Solvent | Chlorinated Solvents (e.g., Dichloromethane) | Water, Supercritical CO2, Bio-solvents |

| Reagents | Stoichiometric amounts of harsh reagents (e.g., Chlorosulfonic acid) | Catalytic systems, milder oxidizing agents |

| Waste | Significant generation of hazardous waste | Minimized waste, less hazardous byproducts |

| Energy | Often requires high temperatures and pressures | Milder reaction conditions, lower energy consumption |

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. rsc.orgnih.govuc.pt These benefits make it an attractive platform for the synthesis of sulfonyl chlorides, which can involve highly exothermic reactions and hazardous reagents. rsc.org

In a flow synthesis of this compound, reactants would be continuously pumped through a reactor, where they mix and react under precisely controlled conditions. nih.gov This setup allows for excellent heat transfer, minimizing the risk of thermal runaway, which can be a concern with highly reactive sulfonylating agents. rsc.org

A potential flow process for preparing this compound could involve the reaction of 4-(cyclohexylmethoxy)benzene with a suitable chlorosulfonating agent in a microreactor. The small reactor volume and high surface-area-to-volume ratio would enable rapid mixing and efficient heat dissipation. rsc.org The product stream could then be subjected to in-line purification, providing a continuous supply of the desired sulfonyl chloride. uc.pt

The table below summarizes the potential advantages of a flow chemistry approach for the synthesis of this compound.

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk of thermal runaway with exothermic reactions | Enhanced safety due to better heat and mass transfer |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

| Scalability | Scaling up can be challenging | Readily scalable by running the system for longer or using multiple reactors in parallel |

| Efficiency | May have lower yields and produce more byproducts | Often leads to higher yields and purity due to better control |

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of traditional chemical transformations. researchgate.net This approach can provide highly efficient and stereoselective routes to complex molecules. While the direct enzymatic synthesis of a sulfonyl chloride is not a common transformation, enzymes could be employed in the synthesis of the precursor, 4-(cyclohexylmethoxy)benzene.

Furthermore, biocatalysis is inherently a green technology, as enzymes operate under mild conditions (temperature, pH) and in aqueous media, reducing energy consumption and the use of organic solvents. mdpi.comresearchgate.net

A hypothetical chemoenzymatic route could involve the following steps:

Enzymatic Hydroxylation: A specific enzyme, such as a cytochrome P450 monooxygenase, could be used to introduce a hydroxyl group at the para position of a suitable cyclohexyl-substituted benzene precursor with high selectivity.

Chemical Etherification: The resulting phenol could then be chemically converted to 4-(cyclohexylmethoxy)benzene.

Chlorosulfonylation: The final step would involve the chlorosulfonylation of 4-(cyclohexylmethoxy)benzene to yield the target sulfonyl chloride.

Mechanistic Investigations of 4 Cyclohexylmethoxy Benzene 1 Sulfonyl Chloride Reactivity

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The sulfur atom in 4-(cyclohexylmethoxy)benzene-1-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to its application in chemical synthesis, particularly for the formation of sulfonamides and sulfonate esters. orgsyn.orgwikipedia.org Mechanistic studies have focused on understanding the precise pathway of these substitution reactions, which bear similarities to, but also have distinct differences from, nucleophilic substitutions at a saturated carbon atom. nih.gov

Investigations into the kinetics and stereochemistry of nucleophilic substitution at the sulfonyl center of arenesulfonyl chlorides, including this compound, strongly support a concerted, SN2-like mechanism. nih.govnih.gov Unlike substitutions at a carbonyl carbon, which often proceed through a tetrahedral addition-elimination intermediate, reactions at the sulfonyl sulfur are generally believed to occur in a single, continuous step. acs.org

In this proposed mechanism, the incoming nucleophile attacks the sulfur atom concurrently with the departure of the chloride leaving group. wikipedia.org This process proceeds through a single, high-energy transition state with a trigonal bipyramidal geometry, rather than a stable pentacoordinate intermediate. mdpi.com Density Functional Theory (DFT) calculations performed on analogous arenesulfonyl chlorides have corroborated this single transition state model for reactions involving chloride as the leaving group. nih.govnih.gov A key piece of evidence for this pathway is the observation of inversion of configuration when the reaction occurs at a chiral sulfur center, which is analogous to the Walden inversion seen in classical SN2 reactions at carbon. nih.govresearchgate.net

The reaction kinetics typically exhibit second-order behavior, being first-order in both the sulfonyl chloride and the nucleophile, which is consistent with a bimolecular rate-determining step. mdpi.com This body of evidence contrasts with SN1-type mechanisms, for which there is currently no convincing evidence in the solvolysis or aminolysis of sulfonyl chlorides. nih.gov

The rate of nucleophilic substitution at the sulfonyl center is critically dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires. In this compound, the chloride ion serves as an effective leaving group. Its stability as a free anion is due to the high electronegativity of chlorine and its relatively large size, which disperses the negative charge.

The transformation of a poor leaving group, such as a hydroxyl group in an alcohol, into a sulfonate ester is a common synthetic strategy that leverages this principle. libretexts.orgmasterorganicchemistry.com The resulting sulfonate is an excellent leaving group because its negative charge is extensively delocalized by resonance across the three oxygen atoms. While chloride is not as potent a leaving group as a tosylate or triflate, it is sufficiently stable to be readily displaced by a wide variety of common nucleophiles under mild conditions. The relative ability of the leaving group directly influences the activation energy of the reaction; a better leaving group lowers the energy of the transition state, thereby increasing the reaction rate.

| Leaving Group (L) | Relative Rate Constant (krel) | pKa of Conjugate Acid (HL) |

|---|---|---|

| F- | ~10-5 | 3.2 |

| Cl- | 1 | -7 |

| Br- | ~10 | -9 |

| I- | ~50 | -10 |

This table presents generalized data for arenesulfonyl halides to illustrate the trend in leaving group ability.

The structure and reactivity of the attacking nucleophile have a profound impact on the kinetics of substitution reactions with this compound. Stronger nucleophiles generally lead to faster reaction rates. For instance, primary amines react readily to form sulfonamides, while alcohols, which are weaker nucleophiles, typically require the presence of a non-nucleophilic base like pyridine (B92270) to facilitate the reaction and neutralize the HCl byproduct. masterorganicchemistry.com

The steric bulk of the nucleophile can also play a significant role. Highly hindered nucleophiles may exhibit slower reaction rates due to non-bonded steric interactions in the transition state, which raise the activation energy. nih.gov Kinetic studies, such as those employing the extended Grunwald-Winstein equation for solvolysis reactions, have been instrumental in quantifying the sensitivity of sulfonyl chloride reactions to both solvent nucleophilicity and ionizing power. nih.govmdpi.com These studies consistently show a significant dependence on solvent nucleophilicity, further supporting a bimolecular (SN2-like) mechanism. nih.gov

| Nucleophile | Nucleophile Class | Relative Rate (krel) |

|---|---|---|

| Ethanol | Alcohol | 1 |

| Phenol (B47542) | Phenol | ~5 |

| Aniline (B41778) | Amine (Aromatic) | ~103 |

| Piperidine | Amine (Secondary, Aliphatic) | ~105 |

| Ethanethiol | Thiol | ~106 |

Data are illustrative, based on general reactivity trends of arenesulfonyl chlorides.

Reactivity of the Aromatic Ring in this compound

Beyond the reactivity at the sulfonyl group, the benzene (B151609) ring of this compound can participate in electrophilic aromatic substitution (EAS) reactions. wikipedia.org The feasibility and outcome of these reactions are governed by the electronic effects of the two substituents already present on the ring: the cyclohexylmethoxy group (-OCH2C6H11) and the sulfonyl chloride group (-SO2Cl).

The susceptibility of an aromatic ring to attack by an electrophile is determined by its electron density. Substituents that donate electron density to the ring activate it towards EAS, while those that withdraw electron density deactivate it. uci.edu

In this compound, the two substituents have opposing effects:

Cyclohexylmethoxy Group (-OR): The oxygen atom attached to the ring has lone pairs of electrons that it can donate into the aromatic π-system via resonance. This is a powerful activating effect, making the ring significantly more electron-rich and thus more nucleophilic than unsubstituted benzene. uci.edu

Sulfonyl Chloride Group (-SO2Cl): This group is strongly electron-withdrawing due to the high electronegativity of the oxygen and chlorine atoms and the positive formal charge on the sulfur atom. It pulls electron density out of the aromatic ring through both inductive and resonance effects, making the ring less electron-rich and thus deactivating it towards EAS. uci.edu

When a monosubstituted benzene undergoes EAS, the position of the incoming electrophile is directed by the existing substituent. msu.edu In a disubstituted ring like this compound, the regiochemical outcome is determined by the combined directing effects of both groups.

Cyclohexylmethoxy Group (-OR): As a strong activating group, it is an ortho, para-director. Since the para position is already occupied by the sulfonyl chloride group, it directs incoming electrophiles to the two ortho positions (C3 and C5).

Sulfonyl Chloride Group (-SO2Cl): As a strong deactivating group, it is a meta-director. It directs incoming electrophiles to the positions meta to itself (C3 and C5).

In this case, the directing effects of the two groups are cooperative; both the activating ortho, para-director and the deactivating meta-director guide the incoming electrophile to the same positions: C3 and C5. The powerful activating and directing effect of the alkoxy group is the dominant influence. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to yield predominantly 3,4-disubstituted products. wikipedia.orguomustansiriyah.edu.iq

| Product | Position of Substitution | Predicted Yield |

|---|---|---|

| 3-Nitro-4-(cyclohexylmethoxy)benzene-1-sulfonyl chloride | C3 (and C5 equivalent) | >95% |

| 2-Nitro-4-(cyclohexylmethoxy)benzene-1-sulfonyl chloride | C2 (and C6 equivalent) | <5% |

Yields are predicted based on the established directing effects of alkoxy and sulfonyl chloride functional groups.

Radical Reactions Involving this compound

The generation of sulfonyl radicals from sulfonyl chlorides is a fundamental process in organic synthesis, enabling the formation of carbon-sulfur bonds. These reactive intermediates can be generated under various conditions and participate in a range of transformations, including addition to unsaturated bonds and cyclization cascades.

The homolytic cleavage of the sulfur-chlorine bond in this compound is the key step to generating the corresponding 4-(Cyclohexylmethoxy)benzenesulfonyl radical. This process can be initiated through several methods, with photoredox catalysis being a particularly mild and efficient approach. cam.ac.ukresearchgate.netorganic-chemistry.orgrsc.orgnih.gov

In a typical photoredox cycle, a photocatalyst, often an iridium or ruthenium complex, absorbs light and is excited to a higher energy state. This excited photocatalyst can then engage in a single-electron transfer (SET) with the sulfonyl chloride. For this compound, this would lead to the formation of a radical anion, which then fragments to release the 4-(Cyclohexylmethoxy)benzenesulfonyl radical and a chloride anion. rsc.org

The general mechanism can be depicted as follows:

Photoexcitation: Photocatalyst + hν → Photocatalyst*

Single-Electron Transfer (SET): Photocatalyst* + 4-(Cyclohexylmethoxy)C₆H₄SO₂Cl → [Photocatalyst]⁺ + [4-(Cyclohexylmethoxy)C₆H₄SO₂Cl]⁻

Fragmentation: [4-(Cyclohexylmethoxy)C₆H₄SO₂Cl]⁻ → 4-(Cyclohexylmethoxy)C₆H₄SO₂• + Cl⁻

The efficiency of this process can be influenced by the choice of photocatalyst, solvent, and light source. The table below outlines typical conditions for the generation of arylsulfonyl radicals from their corresponding chlorides using photoredox catalysis, which are applicable to this compound.

| Parameter | Typical Conditions | Rationale |

| Photocatalyst | fac-[Ir(ppy)₃], [Ru(bpy)₃]Cl₂ | Efficiently absorb visible light and possess suitable redox potentials. |

| Light Source | Blue LEDs (420-460 nm) | Provides the necessary energy for photocatalyst excitation. organic-chemistry.org |

| Solvent | Acetonitrile, Dimethylformamide (DMF) | Polar aprotic solvents that can dissolve the reactants and facilitate the electron transfer process. |

| Additives | Amines (e.g., DMAP) | Can act as a sacrificial electron donor to regenerate the photocatalyst. cam.ac.ukresearchgate.netorganic-chemistry.orgnih.gov |

Once generated, the 4-(Cyclohexylmethoxy)benzenesulfonyl radical is a versatile intermediate that can undergo intermolecular addition to unsaturated systems like alkenes and alkynes. nih.govrsc.org This addition is a key step in the formation of new carbon-sulfur bonds and leads to the creation of a carbon-centered radical, which can then be trapped or undergo further reactions.

For instance, the addition of the 4-(Cyclohexylmethoxy)benzenesulfonyl radical to an alkene would proceed as follows:

4-(Cyclohexylmethoxy)C₆H₄SO₂• + R-CH=CH₂ → 4-(Cyclohexylmethoxy)C₆H₄SO₂-CH₂-C•H-R

The resulting carbon-centered radical can then abstract a hydrogen atom or participate in further transformations.

A particularly powerful application of sulfonyl radicals is in radical cyclization reactions. nih.govrsc.orgresearchgate.net If the alkene or alkyne is suitably positioned within the same molecule that contains the sulfonyl radical precursor, an intramolecular cyclization can occur. This process is highly valuable for the construction of cyclic and polycyclic structures.

A hypothetical radical cyclization involving a substrate bearing the 4-(Cyclohexylmethoxy)benzenesulfonyl group can be envisioned. For example, in a molecule containing a distal double bond, the initially formed sulfonyl radical can add intramolecularly to the double bond, leading to a cyclic carbon-centered radical. This radical can then be quenched to afford the final cyclized product. The regioselectivity of the cyclization (e.g., exo vs. endo) is governed by Baldwin's rules and the stability of the resulting radical intermediate.

The table below summarizes representative radical addition and cyclization reactions involving arylsulfonyl radicals, providing a model for the expected reactivity of the 4-(Cyclohexylmethoxy)benzenesulfonyl radical.

| Reaction Type | Substrate | General Outcome | Key Mechanistic Steps |

| Intermolecular Addition | Alkene or Alkyne | Formation of a new C-S bond and a carbon-centered radical. | Radical addition to the π-system. nih.govrsc.org |

| Intramolecular Cyclization | 1,n-Enyne | Formation of a cyclic or polycyclic sulfone. | Sulfonyl radical generation, intramolecular radical addition, and subsequent radical trapping or elimination. nih.govresearchgate.net |

| Cascade Reactions | Diene or Enyne | Construction of complex molecular architectures through a series of sequential radical reactions. | Initial radical addition followed by one or more cyclization events. |

Derivatization and Functional Group Transformations of 4 Cyclohexylmethoxy Benzene 1 Sulfonyl Chloride

Formation of Sulfonate Esters

Sulfonyl chlorides are also key reagents for the synthesis of sulfonate esters through reaction with alcohols. These esters are valuable compounds in their own right and serve as important intermediates in organic synthesis, particularly as excellent leaving groups. youtube.com

The reaction of 4-(Cyclohexylmethoxy)benzene-1-sulfonyl chloride with an alcohol, in the presence of a non-nucleophilic base like pyridine (B92270), results in the formation of a sulfonate ester. youtube.com The alcohol's oxygen atom acts as the nucleophile, attacking the sulfur of the sulfonyl chloride. youtube.com Pyridine not only scavenges the HCl produced but can also act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate, which is then attacked by the alcohol. youtube.com This transformation is a highly efficient nucleophilic acyl substitution-type reaction. researchtrends.net

Table 3: Esterification of this compound with Various Alcohols

| Alcohol | Product Name | Reaction Conditions |

|---|---|---|

| Methanol | Methyl 4-(cyclohexylmethoxy)benzenesulfonate | Pyridine, 0 °C to room temp. |

| Ethanol | Ethyl 4-(cyclohexylmethoxy)benzenesulfonate | Pyridine, 0 °C to room temp. |

| Isopropanol | Isopropyl 4-(cyclohexylmethoxy)benzenesulfonate | Pyridine, 0 °C to room temp. |

This table shows the expected sulfonate ester products from the reaction with different alcohols.

One of the most significant applications of sulfonate ester formation is in protecting group chemistry. researchtrends.net The hydroxyl group of an alcohol is often reactive under various conditions. By converting it into a sulfonate ester, the hydroxyl group is "protected" and rendered inert to many reagents. The 4-(cyclohexylmethoxy)benzenesulfonyl ("cyclosyl") group can function as such a protecting group.

This protection strategy is advantageous because sulfonate esters are stable under a range of conditions but can be cleaved when desired. Furthermore, the conversion of an alcohol's hydroxyl group, which is a poor leaving group, into a sulfonate ester transforms it into an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.com This "activation" of alcohols is a cornerstone of multi-step organic synthesis. youtube.com The formation of the sulfonate ester proceeds with retention of the stereochemical configuration of the alcohol. youtube.com

Reduction and Oxidation Reactions of the Sulfonyl Group

The sulfonyl group in this compound contains sulfur in its highest oxidation state (+6), making it generally resistant to further oxidation. However, it can undergo reduction.

A notable transformation is the reduction of sulfonyl chlorides to sulfinamides. This can be achieved using reagents like triphenylphosphine (B44618) (PPh₃) in the presence of an amine. nih.gov This procedure involves the in situ reduction of the sulfonyl chloride to a sulfinyl chloride intermediate, which then reacts with the amine to form the sulfinamide. This method provides a simple and effective pathway to synthesize sulfinamides directly from the more common sulfonyl chlorides. nih.gov

Further reduction of the sulfonyl group is possible but often requires harsh reducing agents and is less commonly employed in synthetic derivatization. Oxidation reactions are generally not applicable to the sulfonyl chloride moiety itself, as the sulfur atom is already fully oxidized.

Synthesis of Sulfinic Acids and Sulfones

The sulfonyl chloride functional group is a versatile precursor for the synthesis of other sulfur-containing compounds, most notably sulfinic acids and sulfones.

Sulfinic Acids: The reduction of arylsulfonyl chlorides is a common and effective method for the preparation of the corresponding sulfinic acids. chez-alice.fr This transformation can be achieved using various reducing agents. A typical method involves reacting the sulfonyl chloride with reagents such as sodium sulfite (B76179) or zinc dust in a suitable solvent. These reactions proceed by replacing the chlorine atom with a hydrogen, yielding the sulfinic acid, which is generally isolated as its more stable salt. chez-alice.fr

Sulfones: Aryl sulfones can be synthesized from this compound through its reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li). This reaction forms a new carbon-sulfur bond, attaching the organic group from the organometallic reagent directly to the sulfonyl group. The reaction provides a direct route to a wide array of sulfones by varying the nature of the organometallic partner. organic-chemistry.org

| Transformation | Reagents | Product |

|---|---|---|

| Reduction to Sulfinic Acid | 1. Sodium Sulfite (Na₂SO₃), H₂O 2. Acidification (e.g., HCl) | 4-(Cyclohexylmethoxy)benzenesulfinic acid |

| Synthesis of Sulfones | Organometallic Reagent (e.g., Phenylmagnesium bromide, C₆H₅MgBr) | 4-(Cyclohexylmethoxy)phenyl phenyl sulfone |

| Synthesis of Sulfones | Organometallic Reagent (e.g., Methyllithium, CH₃Li) | 4-(Cyclohexylmethoxy)phenyl methyl sulfone |

Transformations of the Cyclohexylmethoxy Moiety

The cyclohexylmethoxy group, while generally stable, can undergo cleavage under specific conditions to reveal a phenol (B47542). The cleavage of ether linkages is a fundamental transformation in organic synthesis. wikipedia.org For substrates like cyclohexyl ethers, reagents such as iodotrimethylsilane (B154268) (TMSI) are known to be effective. researchgate.netucla.edu Alternatively, catalytic methods employing iridium complexes with silanes have been developed for the selective cleavage of cyclohexyl methyl ethers, which represents a closely related structural motif. nsf.govacs.org This dealkylation would yield 4-hydroxybenzene-1-sulfonyl chloride, a valuable intermediate that allows for further functionalization at the phenolic oxygen.

| Reaction | Reagents | Product |

|---|---|---|

| Ether Cleavage | Iodotrimethylsilane (TMSI) | 4-Hydroxybenzene-1-sulfonyl chloride |

| Catalytic Ether Cleavage | Triethylsilane (Et₃SiH), [Ir(cod)(PPh₃)₂]PF₆ (catalyst) | 4-Hydroxybenzene-1-sulfonyl chloride |

Modifications of the Aromatic Ring

The aromatic ring of this compound can be functionalized through methods that leverage the directing effects of its substituents or by using the sulfonyl chloride as a leaving group in coupling reactions.

Directed Ortho-Metalation Studies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position, creating a nucleophilic aryllithium species. unblog.frorganic-chemistry.org In the target molecule, the cyclohexylmethoxy group can serve as a DMG. Alkoxy groups are known to be effective DMGs, coordinating to the lithium cation and directing deprotonation to the neighboring C-H bond. wikipedia.orgbaranlab.org

Therefore, treatment of this compound with a base like n-butyllithium is expected to result in lithiation at the positions ortho to the ether linkage (C2 and C6). The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new substituents onto the aromatic ring with high regioselectivity.

| Electrophile | Reagent | Resulting Functional Group at C2/C6 | Product Name Snippet |

|---|---|---|---|

| Iodine | I₂ | -I | 2-Iodo-4-(cyclohexylmethoxy)benzene-1-sulfonyl chloride |

| Carbon Dioxide | 1. CO₂ 2. H₃O⁺ | -COOH | 2-(Chlorosulfonyl)-5-(cyclohexylmethoxy)benzoic acid |

| Dimethylformamide | DMF | -CHO | 2-Formyl-4-(cyclohexylmethoxy)benzene-1-sulfonyl chloride |

| Trimethylsilyl chloride | TMSCl | -Si(CH₃)₃ | 2-(Trimethylsilyl)-4-(cyclohexylmethoxy)benzene-1-sulfonyl chloride |

Cross-Coupling Reactions at Aromatic Positions

Transition metal-catalyzed cross-coupling reactions offer a versatile approach to modifying the aromatic core. The sulfonyl chloride group itself can act as a leaving group in certain types of coupling reactions. For instance, palladium-catalyzed Stille cross-couplings of arenesulfonyl chlorides with organostannanes have been shown to proceed with desulfitation, leading to the formation of biaryl compounds. researchgate.net This provides a direct method to replace the -SO₂Cl group with an aryl, heteroaryl, or alkenyl group.

Furthermore, if a halide (e.g., iodide) is introduced onto the ring via a DoM-halogenation sequence as described in section 4.4.1, it can serve as a handle for a wide range of subsequent cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This two-step strategy would allow for the introduction of diverse substituents at positions ortho to the cyclohexylmethoxy group.

| Position of Coupling | Coupling Type | Coupling Partners | Potential Product |

|---|---|---|---|

| C1 (ipso-substitution) | Stille (Desulfinative) | Ar-Sn(Bu)₃, Pd catalyst | 4-(Cyclohexylmethoxy)-1,1'-biphenyl |

| C2 (following DoM-Iodination) | Suzuki | Arylboronic acid, Pd catalyst, Base | 2-Aryl-4-(cyclohexylmethoxy)benzene-1-sulfonyl chloride |

| C2 (following DoM-Iodination) | Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | 2-(Alkynyl)-4-(cyclohexylmethoxy)benzene-1-sulfonyl chloride |

Application of 4 Cyclohexylmethoxy Benzene 1 Sulfonyl Chloride As a Building Block in Complex Chemical Synthesis

Utilization in the Synthesis of Novel Organic Scaffolds

There is no available scientific literature detailing the utilization of 4-(Cyclohexylmethoxy)benzene-1-sulfonyl chloride in the synthesis of novel organic scaffolds.

No specific examples of the use of this compound in the construction of heterocyclic systems have been documented in publicly accessible research.

There are no published reports on the application of this compound in the assembly of macrocyclic structures.

Role in Medicinal Chemistry Intermediate Synthesis (excluding clinical)

While sulfonyl chlorides are a well-established class of reagents in medicinal chemistry for the synthesis of sulfonamide-containing drugs, there is no specific information available regarding the role of this compound as a precursor for advanced medicinal chemistry intermediates or in the generation of scaffold diversity.

No studies have been identified that describe the use of this compound as a precursor for advanced intermediates in a medicinal chemistry context.

There is no documented evidence of this compound being employed in programs aimed at generating scaffold diversity for drug discovery.

Application in Material Science Research (focus on synthesis)

No research has been published detailing the application of this compound in the synthesis of new materials for material science research.

Monomer for Polymer Synthesis Research

This compound is a bespoke monomer that holds potential for the synthesis of novel polymers. Its distinct molecular architecture, which combines a reactive sulfonyl chloride group with a bulky and hydrophobic cyclohexylmethoxy substituent, makes it a candidate for creating polymers with unique thermal, mechanical, and solubility characteristics. While specific research on the polymerization of this exact monomer is not extensively documented in publicly available literature, its structural components allow for informed predictions of its reactivity and the properties of the resulting polymers.

The primary route for the polymerization of this compound would be through polycondensation reactions. The sulfonyl chloride functional group is highly reactive towards nucleophiles such as amines and phenols. This reactivity is the basis for the formation of two major classes of high-performance polymers: polysulfonamides and poly(ether sulfone)s.

Polysulfonamides:

In the synthesis of polysulfonamides, this compound would be reacted with a diamine monomer. The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride, with the elimination of hydrogen chloride. The resulting polymer would feature repeating sulfonamide linkages (-SO₂-NH-) in its backbone.

The incorporation of the cyclohexylmethoxy group is anticipated to impart several key properties to the resulting polysulfonamides. The bulky cyclohexyl ring would likely disrupt chain packing, leading to amorphous polymers with good solubility in organic solvents. Furthermore, the hydrophobic nature of this substituent could enhance the polymer's resistance to moisture and improve its dielectric properties. The rigid aromatic backbone, a common feature of aromatic polysulfonamides, would be expected to contribute to a high glass transition temperature (Tg) and good thermal stability.

Illustrative Properties of Polysulfonamides Derived from this compound:

| Property | Predicted Characteristic | Rationale |

| Glass Transition Temperature (Tg) | High | The rigidity of the aromatic backbone and the bulky pendant group restrict chain mobility. |

| Solubility | Good in organic solvents | The non-polar cyclohexylmethoxy group can enhance solubility in common organic solvents. |

| Thermal Stability | Excellent | Aromatic sulfonyl groups are known to impart high thermal stability to polymers. |

| Moisture Resistance | High | The hydrophobic nature of the cyclohexylmethoxy group is expected to repel water. |

Note: The data in this table is predictive and based on the expected contributions of the molecular components of this compound to the polymer's properties. Actual experimental data is not currently available in the public domain.

Poly(ether sulfone)s:

Alternatively, this compound could be utilized in the synthesis of poly(ether sulfone)s. In a typical polycondensation reaction, a bisphenol is treated with an activated dihalide, such as a bis(sulfonyl chloride). In this case, this compound would act as a monofunctional end-capper or could be chemically modified to a di-functional monomer for polymerization. Assuming a di-functional derivative is synthesized, the resulting poly(ether sulfone) would possess ether and sulfone linkages in its backbone.

Poly(ether sulfone)s are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. wikipedia.org The introduction of the cyclohexylmethoxy group would be a novel modification, likely influencing the polymer's processability and specific application profile.

Building Block for Functional Organic Materials

Beyond its potential as a monomer for high-performance polymers, this compound is a versatile building block for the synthesis of smaller, functional organic molecules. The reactivity of the sulfonyl chloride group allows for its conjugation with a wide array of molecular fragments, leading to the creation of materials with tailored electronic, optical, or biological properties.

The sulfonyl chloride moiety is an excellent electrophile, readily reacting with nucleophiles such as alcohols, amines, and thiols to form stable sulfonate esters, sulfonamides, and thioesters, respectively. This reactivity is the foundation for its use in creating a diverse range of functional materials.

Synthesis of Sulfonamides and Sulfonate Esters:

The reaction of this compound with primary or secondary amines yields sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in many therapeutic agents. In the context of materials science, this reaction can be used to attach the 4-(cyclohexylmethoxy)phenylsulfonyl group to other functional molecules, such as dyes, liquid crystals, or electroactive species. The bulky and hydrophobic nature of the cyclohexylmethoxy group can be exploited to tune the solubility, aggregation behavior, and thin-film forming properties of these materials.

Similarly, reaction with alcohols or phenols leads to the formation of sulfonate esters. These derivatives can be used as intermediates in organic synthesis or as functional materials in their own right. For instance, sulfonate esters of fluorescent dyes can exhibit altered photophysical properties, such as shifts in their emission spectra or changes in their quantum yields.

Illustrative Applications of Functional Organic Materials Derived from this compound:

| Application Area | Potential Role of the 4-(Cyclohexylmethoxy)phenylsulfonyl Moiety | Example of a Target Molecule |

| Organic Electronics | To enhance solubility and processability of conjugated molecules. | A soluble derivative of a known organic semiconductor. |

| Luminescent Materials | To modify the photophysical properties and solid-state packing of a fluorophore. | A fluorescent dye with a 4-(cyclohexylmethoxy)phenylsulfonate group. |

| Liquid Crystals | To introduce a bulky, non-polar group to influence mesophase behavior. | A liquid crystalline molecule incorporating the 4-(cyclohexylmethoxy)benzene structure. |

| Supramolecular Chemistry | To act as a recognition motif in host-guest systems. | A synthetic receptor containing the 4-(cyclohexylmethoxy)phenylsulfonyl group. |

Note: This table presents hypothetical applications based on the known reactivity of sulfonyl chlorides and the structural features of this compound. Specific research in these areas with this compound has not been widely reported.

The unique combination of a reactive sulfonyl chloride and a bulky, hydrophobic cyclohexylmethoxy group makes this compound a promising, albeit underexplored, building block in the design and synthesis of advanced polymers and functional organic materials. Further research is warranted to fully elucidate its potential and to characterize the properties of the novel materials that can be derived from it.

Advanced Spectroscopic and Structural Elucidation of 4 Cyclohexylmethoxy Benzene 1 Sulfonyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(Cyclohexylmethoxy)benzene-1-sulfonyl chloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular architecture.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, and methoxy (B1213986) protons. The aromatic protons would appear as a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene (B151609) ring, with two doublets in the downfield region (likely around 7.0-8.0 ppm). The protons of the cyclohexyl ring would resonate in the upfield region (typically 1.0-2.0 ppm), exhibiting complex multiplets due to extensive spin-spin coupling. The methylene (B1212753) protons of the -OCH₂- group would likely appear as a doublet around 3.8-4.0 ppm, coupled to the adjacent methine proton of the cyclohexyl ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The aromatic carbons would show four distinct signals, with the carbon attached to the sulfonyl chloride group being the most downfield. The carbons of the cyclohexyl ring would appear in the aliphatic region (around 25-45 ppm), while the methylene carbon of the -OCH₂- group would be expected around 70-75 ppm.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. sdsu.edu Strong cross-peaks would be observed between the adjacent aromatic protons of the AA'BB' system. Within the cyclohexylmethoxy moiety, correlations would be seen between the methylene protons and the methine proton of the cyclohexyl ring, as well as among the various protons of the cyclohexyl ring itself, helping to trace the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the aromatic proton doublets would correlate with their respective aromatic carbon signals, and the complex multiplets of the cyclohexyl protons would be linked to the different carbon environments within the ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. columbia.edu Key expected correlations would include the methylene protons of the -OCH₂- group showing a cross-peak with the aromatic carbon attached to the ether oxygen, confirming the connectivity of the cyclohexylmethoxy group to the benzene ring. Similarly, the aromatic protons would show correlations to the quaternary aromatic carbons.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected Key HMBC Correlations |

|---|---|---|---|

| Aromatic CH (ortho to SO₂Cl) | ~7.9 (d) | ~129 | C (ipso to SO₂Cl), C (ipso to O) |

| Aromatic CH (ortho to OCH₂) | ~7.0 (d) | ~115 | C (ipso to O), C (ortho to SO₂Cl) |

| Aromatic C (ipso to SO₂Cl) | - | ~145 | Aromatic H (ortho to SO₂Cl) |

| Aromatic C (ipso to OCH₂) | - | ~163 | Aromatic H (ortho to OCH₂), -OCH₂- |

| -OCH₂- | ~3.9 (d) | ~75 | Aromatic C (ipso to O), Cyclohexyl CH |

| Cyclohexyl CH | ~1.8 (m) | ~38 | -OCH₂-, other Cyclohexyl C |

NMR spectroscopy is also a powerful technique for studying the conformational dynamics of molecules in solution. auremn.org.br For this compound, two main conformational aspects can be investigated: the chair conformation of the cyclohexyl ring and the rotational isomerism around the Ar-O and O-CH₂ bonds.

The cyclohexyl ring is known to exist predominantly in a chair conformation, which can undergo ring flipping. researchgate.net The rate of this process can be studied by variable temperature NMR. At room temperature, the ring flip is typically fast on the NMR timescale, leading to averaged signals for the axial and equatorial protons. Upon cooling, the ring flip can be slowed down, and separate signals for the axial and equatorial protons may be observed. The coupling constants between the protons on the cyclohexyl ring, particularly the vicinal coupling constants (³JHH), can provide valuable information about the dihedral angles and thus the preferred conformation.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the spatial proximity of protons. For instance, NOE correlations between the methylene protons of the -OCH₂- group and the protons on the cyclohexyl ring, as well as with the aromatic protons, can provide insights into the preferred orientation of the cyclohexylmethoxy group relative to the benzene ring.

Mass Spectrometry for Reaction Product Confirmation

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent compound and its fragments. For this compound (C₁₃H₁₇ClO₃S), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared with the experimentally determined value. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion, with a peak at M+2 having approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule, providing a unique fingerprint that can be used for structural confirmation. The fragmentation pathways can be predicted based on the stability of the resulting carbocations and radicals.

Key expected fragmentation pathways would likely involve:

Loss of the sulfonyl chloride group: Cleavage of the Ar-S bond could lead to the formation of a [M - SO₂Cl]⁺ ion.

Cleavage of the ether bond: The C-O bond of the ether linkage could cleave in two ways:

Loss of the cyclohexylmethyl group to give a [M - C₇H₁₃]⁺ ion.

Loss of the cyclohexylmethoxy group to give a [M - C₇H₁₃O]⁺ ion.

Fragmentation of the cyclohexyl ring: The cyclohexyl ring itself can undergo characteristic fragmentations, often involving the loss of alkenes such as ethylene (B1197577) or propene.

Formation of a tropylium-like ion: A common fragmentation pathway for benzyl-like structures is the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) or a substituted tropylium ion.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure |

|---|---|

| 288/290 | [C₁₃H₁₇O₃SCl]⁺ (Molecular Ion) |

| 189 | [C₁₃H₁₇O₃S]⁺ |

| 171 | [C₇H₅O₃SCl]⁺ |

| 97 | [C₇H₁₃]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. ksu.edu.sa These two techniques are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups.

Sulfonyl chloride (SO₂Cl): Strong asymmetric and symmetric stretching vibrations for the S=O bonds would be expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com

Aromatic ring: C-H stretching vibrations would appear above 3000 cm⁻¹, and C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations for the 1,4-disubstituted ring would be expected in the 800-850 cm⁻¹ region.

Ether (C-O-C): A strong C-O stretching band would likely be observed in the 1200-1250 cm⁻¹ region for the aryl ether linkage.

Aliphatic C-H: C-H stretching vibrations of the cyclohexyl and methylene groups would be present in the 2850-2950 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often give strong Raman signals. ustc.edu.cn The S-Cl stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum, typically appearing in the 300-400 cm⁻¹ region. cdnsciencepub.com The symmetric stretching of the sulfonyl group is also typically strong in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H stretch | 3030 - 3100 | 3030 - 3100 |

| Aliphatic C-H stretch | 2850 - 2950 | 2850 - 2950 |

| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 |

| SO₂ asymmetric stretch | 1370 - 1410 | Weak |

| SO₂ symmetric stretch | 1166 - 1204 | Strong |

| Aryl C-O stretch | 1200 - 1250 | Moderate |

| Aromatic C-H bend (out-of-plane) | 800 - 850 | Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported, we can infer its structural characteristics by analyzing its constituent chemical moieties: the 4-substituted benzenesulfonyl chloride and the cyclohexylmethoxy group.

The benzenesulfonyl chloride fragment is expected to adopt a conformation where the sulfur atom exhibits a tetrahedral geometry. The orientation of the sulfonyl chloride group relative to the benzene ring is a key conformational feature. In related structures, such as 4-methylbenzenesulfonyl chloride, the plane defined by Cl-S-C(1) is nearly perpendicular to the plane of the benzene ring. researchgate.net This arrangement minimizes steric hindrance between the sulfonyl group and the ortho-protons of the benzene ring.

The cyclohexylmethoxy group introduces significant conformational flexibility. The cyclohexane (B81311) ring itself predominantly adopts a stable chair conformation to minimize angular and torsional strain. The methoxybenzene substituent can be positioned in either an axial or equatorial position on the cyclohexane ring. Due to steric hindrance, the equatorial position is overwhelmingly favored for bulky substituents on a cyclohexane ring, as this minimizes unfavorable 1,3-diaxial interactions.

Table 1: Predicted Torsion Angles in this compound

| Torsion Angle | Predicted Value (°) | Rationale |

|---|---|---|

| C(2)-C(1)-S-Cl | ~ ±90 | Minimizes steric hindrance with ortho-protons, based on related structures. researchgate.net |

| C(5)-C(4)-O-CH2 | ~ 180 (anti-periplanar) | Favored conformation to reduce steric strain. |

| C(4)-O-CH2-C(cyclohexyl) | ~ 180 (anti-periplanar) | Minimizes steric interactions between the benzene and cyclohexyl rings. |

Note: These values are predictions based on analogous structures and general conformational principles.

The crystal packing of this compound will be governed by a combination of intermolecular forces. The nature of the substituent at the 4-position of the benzenesulfonyl chloride moiety plays a significant role in determining these interactions. rsc.org

Given the absence of strong hydrogen bond donors in the molecule, the crystal packing is likely to be dominated by weaker interactions. The sulfonyl group's oxygen atoms are potential hydrogen bond acceptors, and C-H···O interactions involving the aromatic and cyclohexyl protons are expected. The chlorine atom of the sulfonyl chloride group can also participate in weak halogen bonding (Cl···O interactions). rsc.orgnih.gov

Table 2: Plausible Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Significance |

|---|---|---|---|---|

| C-H···O | C-H (Aromatic/Cyclohexyl) | O=S | 2.2 - 2.8 | Directional, contributes to packing motif. |

| Halogen Bond | S-Cl | O=S | 3.0 - 3.5 | Can influence molecular alignment. rsc.orgnih.gov |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 | Potential for offset or parallel-displaced stacking. |

Computational Chemistry and Theoretical Studies of 4 Cyclohexylmethoxy Benzene 1 Sulfonyl Chloride

Molecular Dynamics Simulations

Conformational Flexibility of the Cyclohexylmethoxy Group

The conformational landscape of 4-(Cyclohexylmethoxy)benzene-1-sulfonyl chloride is largely dictated by the flexibility of the cyclohexylmethoxy group. This group, consisting of a cyclohexane (B81311) ring linked to a benzene (B151609) ring via a methylene (B1212753) ether bridge (-CH₂-O-), possesses several rotatable bonds that give rise to a variety of possible three-dimensional arrangements.

The cyclohexane ring itself predominantly adopts a chair conformation, which is the most stable arrangement, minimizing both angle and torsional strain. youtube.com However, the orientation of the methoxy (B1213986) substituent on the cyclohexane ring (axial vs. equatorial) and the rotation around the C-O and O-benzene bonds introduce additional conformational complexity.

In monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to minimize steric hindrance. youtube.com For a methoxy group, the equatorial preference is well-established. The rotational barrier around the C-O bond in simple ethers is relatively low, allowing for a range of orientations of the cyclohexyl group relative to the benzene ring.

Computational studies on similar alkoxybenzene systems indicate that the preferred conformation of the methoxy group is often coplanar with the benzene ring. However, the bulky cyclohexyl group in this compound would likely introduce steric clashes, forcing the cyclohexylmethoxy group out of the plane of the benzene ring. The final, most stable conformation would be a delicate balance between the stabilizing effects of conjugation and the destabilizing effects of steric repulsion.

Table 1: Estimated Torsional Barriers for Key Rotatable Bonds in this compound (based on analogous compounds)

| Rotatable Bond | Description | Estimated Rotational Barrier (kcal/mol) |

| Benzene-S | Rotation of the sulfonyl chloride group | 2-5 |

| O-CH₂ | Rotation of the methylene bridge | 3-6 |

| CH₂-Cyclohexyl | Rotation of the cyclohexane group | 4-7 |

Note: These values are estimations based on data from structurally similar molecules and may not represent the exact values for this compound.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is expected to be significantly influenced by the surrounding solvent molecules. Solvation can affect the conformational equilibrium, reactivity, and electronic properties of the molecule.

Computational approaches to studying solvent effects typically employ either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant. github.iopyscf.orgprimescholars.com The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. nih.gov

For a molecule like this compound, which possesses both nonpolar (cyclohexyl and benzene rings) and polar (sulfonyl chloride and ether linkage) regions, the choice of solvent will be critical. In polar solvents, the dipole moment of the sulfonyl chloride group will be stabilized, potentially influencing the rotational barrier around the benzene-S bond.

Furthermore, the solvolysis of sulfonyl chlorides is a well-documented phenomenon where the solvent acts as a nucleophile. nih.govresearchgate.net Computational studies on the solvolysis of benzenesulfonyl chlorides have shown that the reaction mechanism can be influenced by the solvent composition, proceeding through different transition states. researchgate.netresearchgate.net It is reasonable to assume that the reactivity of the sulfonyl chloride group in this compound would also be highly dependent on the solvent environment.

Table 2: Predicted Influence of Solvent Polarity on the Properties of this compound

| Property | Nonpolar Solvent (e.g., Hexane) | Polar Solvent (e.g., Water) |

| Dipole Moment | Lower | Higher |

| Conformational Preference | Less impact from electrostatic interactions | Stabilization of more polar conformers |

| Reactivity of Sulfonyl Chloride | Lower rate of solvolysis | Higher rate of solvolysis |

Docking and Molecular Modeling Studies (for interactions with academic targets, non-clinical)

While no specific molecular docking studies for this compound have been reported, the general class of sulfonyl chlorides and their sulfonamide derivatives are of significant interest in medicinal chemistry and have been the subject of numerous computational investigations against various protein targets. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net

Docking studies involving sulfonamides, which can be readily synthesized from this compound, have been performed on a wide range of academic, non-clinical targets to explore their potential biological activities. These studies often aim to understand the structure-activity relationships and to guide the design of more potent and selective inhibitors.

For instance, sulfonamide derivatives have been docked into the active sites of enzymes like carbonic anhydrases and various kinases. nih.gov These studies typically reveal key interactions, such as hydrogen bonds between the sulfonamide group and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the aromatic and aliphatic portions of the molecule.

In a hypothetical docking study of a derivative of this compound, the cyclohexylmethoxy group would likely occupy a hydrophobic pocket within the target protein, while the sulfonamide moiety would engage in specific hydrogen bonding interactions. The benzene ring could participate in π-stacking or other aromatic interactions. The results of such a study would provide valuable insights into the potential of this compound scaffold for the development of new bioactive molecules.

Table 3: Common Academic Protein Targets for Sulfonamide Derivatives in Molecular Docking Studies

| Protein Target Family | Example | Key Interactions with Sulfonamide Moiety |

| Carbonic Anhydrases | Carbonic Anhydrase II | Hydrogen bonding with zinc-coordinating residues |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Hydrogen bonding with hinge region backbone atoms |

| Proteases | Thrombin | Interactions with the catalytic triad |

Future Research Directions and Unexplored Avenues for 4 Cyclohexylmethoxy Benzene 1 Sulfonyl Chloride

Investigation of Novel Catalytic Transformations

The sulfonyl chloride moiety is a versatile functional group that can participate in a range of catalytic reactions. Future research could focus on leveraging the 4-(cyclohexylmethoxy)benzene-1-sulfonyl chloride in novel catalytic transformations. One area of interest would be its use in cross-coupling reactions. For instance, palladium- or nickel-catalyzed reactions could potentially be developed to couple the sulfonyl chloride with various organometallic reagents, leading to the formation of sulfones or other sulfur-containing compounds. The sterically demanding cyclohexylmethoxy group might influence the reactivity and selectivity of these transformations, potentially enabling novel synthetic outcomes.

Another avenue for investigation is the use of this compound in directed C-H functionalization reactions. The oxygen atom of the cyclohexylmethoxy group could act as a directing group, facilitating the selective functionalization of C-H bonds on the cyclohexyl ring or the aromatic ring. This could lead to the efficient synthesis of complex molecules with high regioselectivity.

| Potential Catalytic Reaction | Catalyst | Potential Product | Hypothesized Role of Cyclohexylmethoxy Group |

| Suzuki-Miyaura Coupling | Palladium | Aryl sulfones | Steric hindrance influencing coupling efficiency |

| C-H Activation/Functionalization | Rhodium or Iridium | Functionalized cyclohexyl or aryl derivatives | Directing group for regioselective C-H bond cleavage |

| Reductive Desulfonylative Coupling | Nickel | Biaryls | Leaving group in a cross-coupling reaction |

Exploration of Bio-orthogonal Reactions (non-clinical context)

Bio-orthogonal chemistry involves chemical reactions that can occur in complex environments without interfering with native biological processes. While the clinical context is excluded, the principles of bio-orthogonal chemistry can be applied in other complex chemical systems. The high reactivity of the sulfonyl chloride group towards nucleophiles, such as amines and thiols, makes this compound a candidate for selective ligation reactions in non-biological settings.

Future studies could explore its use in chemoselective ligation strategies for the synthesis of complex organic molecules or for the modification of synthetic polymers. For example, a polymer bearing pendant nucleophilic groups could be selectively functionalized using this compound. The cyclohexylmethoxy group could impart unique solubility or conformational properties to the resulting modified polymer.

| Bio-orthogonal Reaction Type (Non-Clinical) | Reaction Partner | Potential Application |

| Sulfonamide Formation | Polymer with pendant amine groups | Post-polymerization modification |

| Thioester Formation | Thiol-modified surface | Surface functionalization |

| Selective Ligation in a complex mixture | Nucleophile-containing small molecule | Synthesis of a specific target molecule |

Development of Sustainable Synthetic Methodologies

The traditional synthesis of aryl sulfonyl chlorides often involves the use of harsh reagents like chlorosulfonic acid, which can generate significant amounts of acidic waste. A key area for future research is the development of more sustainable and environmentally friendly methods for the synthesis of this compound.

One approach could be the development of a catalytic method for the direct chlorosulfonylation of 4-(cyclohexylmethoxy)benzene. This would avoid the use of stoichiometric amounts of corrosive reagents. Another avenue is the exploration of flow chemistry for the synthesis. Continuous flow reactors can offer better control over reaction parameters, improve safety, and potentially reduce waste generation. mdpi.com

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic Chlorosulfonylation | Use of a recyclable catalyst | Reduced waste, milder reaction conditions |

| Flow Chemistry Synthesis | Continuous processing in a microreactor | Improved safety, higher efficiency, easier scale-up mdpi.com |

| Use of Greener Solvents | Replacement of chlorinated solvents with benign alternatives | Reduced environmental impact |

Advanced Materials Applications (synthetic focus)

The incorporation of the this compound unit into polymers could lead to the development of advanced materials with novel properties. The rigid aromatic core, combined with the flexible and bulky cyclohexylmethoxy group, could influence the thermal and mechanical properties of the resulting polymers.

Future synthetic work could focus on the preparation of polysulfonamides or polysulfonates through the polycondensation of this compound with suitable diamine or diol monomers. The properties of these new polymers, such as their glass transition temperature, thermal stability, and solubility, could be systematically investigated. The cyclohexylmethoxy group may enhance the solubility of otherwise intractable aromatic polymers, making them more processable for applications such as high-performance films or coatings.

| Polymer Type | Monomer Partner | Potential Properties | Potential Application |

| Polysulfonamide | Aromatic diamine | High thermal stability, good mechanical strength | High-performance engineering plastic |

| Polysulfonate | Bisphenol | Optical clarity, good dielectric properties | Optical or electronic material |

| Modified Polymer | Grafting onto a pre-existing polymer | Altered surface properties, enhanced solubility | Functional coating or membrane |

Integration into Automated Synthesis Platforms

Automated synthesis platforms are revolutionizing chemical research by enabling the rapid synthesis and screening of large libraries of compounds. This compound is an ideal candidate for integration into such platforms as a versatile building block.

Future research could involve developing standardized protocols for the use of this compound in automated systems to generate libraries of sulfonamide or sulfonate derivatives. These libraries could then be screened for a variety of properties, accelerating the discovery of new functional molecules. The use of automated platforms would also allow for the systematic exploration of the structure-activity relationships of derivatives of this compound. beilstein-journals.org

| Automated Platform Application | Variables for Library Synthesis | Potential Outcome |

| Parallel Synthesis of Sulfonamides | Diverse library of primary and secondary amines | Rapid generation of a large compound library for screening |

| High-Throughput Reaction Optimization | Screening of catalysts, solvents, and temperatures | Identification of optimal conditions for reactions involving the title compound |

| Automated Purification and Analysis | Integration with automated chromatography and spectroscopy | Streamlined workflow from synthesis to characterization |

Q & A

Q. What are the key steps in synthesizing 4-(Cyclohexylmethoxy)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves: (i) Etherification : Reacting 4-hydroxybenzenesulfonyl chloride with cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃) to introduce the cyclohexylmethoxy group. (ii) Purification : Column chromatography or recrystallization to isolate the product. Optimization strategies include:

- Using anhydrous solvents (e.g., DMF) to minimize hydrolysis of the sulfonyl chloride group .

- Temperature control (~60–80°C) to balance reaction rate and side reactions .

- Catalytic iodide (e.g., KI) to enhance alkylation efficiency .

Q. How does the cyclohexylmethoxy group influence the reactivity of the sulfonyl chloride moiety compared to other alkoxy substituents?

- Methodological Answer : The cyclohexylmethoxy group exerts steric hindrance due to its bulky cyclohexane ring, slowing nucleophilic substitution at the sulfonyl chloride. Compared to smaller groups (e.g., methoxy), this reduces reaction rates but improves selectivity in crowded environments. Electronically, it is a moderate electron-donating group (via oxygen’s lone pairs), which slightly deactivates the sulfonyl chloride toward electrophiles but stabilizes intermediates in SN2 reactions. Comparative studies with analogs (e.g., 4-(hexyloxy) derivatives) highlight these effects .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks are indicative of its structure?

- Methodological Answer :

- ¹H NMR :

- Aromatic protons (δ 7.6–8.1 ppm, doublets for para-substitution).

- Cyclohexyl protons (δ 1.0–2.0 ppm, multiplet).

- Methoxy methylene (δ 3.8–4.2 ppm, triplet) .

- IR Spectroscopy :

- S=O asymmetric/symmetric stretches (~1360 cm⁻¹ and ~1170 cm⁻¹).

- C-O-C stretch (~1240 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 288.7 (C₁₃H₁₅ClO₃S⁺) confirms molecular weight .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity and stability of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) models can:

(i) Calculate activation energies for reactions with amines or alcohols to predict reaction feasibility.

(ii) Map electrostatic potential surfaces to identify nucleophilic attack sites (e.g., sulfur vs. chlorine).

(iii) Simulate solvent effects (e.g., dielectric constant of DCM vs. THF) on transition states. - Example: A 2024 study on AI-optimized polymerization used similar computational approaches to predict reaction pathways .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage and experimental procedures?

- Methodological Answer :

- Storage : Under inert gas (N₂/Ar) at –20°C, with desiccants (e.g., molecular sieves).

- Handling : Use anhydrous solvents (e.g., dried DCM) and avoid protic solvents (e.g., water, alcohols) during reactions .

- Stabilization : Add scavengers like triethylamine to neutralize trace HCl, which accelerates hydrolysis .

Q. In cross-coupling reactions, how does the cyclohexylmethoxy group affect the electronic environment of the benzene ring, and what implications does this have for designing electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

- Electronic Effects : The cyclohexylmethoxy group is strongly electron-donating (via resonance), activating the ring for EAS. This directs electrophiles to the ortho/para positions relative to the sulfonyl chloride.

- Steric Effects : The bulky cyclohexyl group hinders electrophile access to the para position, favoring ortho substitution.

- Design Implications : Use mild Lewis acids (e.g., FeCl₃) to enhance regioselectivity. Comparative studies with 4-phenoxy analogs demonstrate reduced steric interference in smaller substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products